

# 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine chemical properties

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## Compound of Interest

Compound Name: 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine

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An In-Depth Technical Guide to **6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine**

## Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Within this class, **6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine** emerges as a highly valuable, yet specialized, synthetic intermediate. Its unique arrangement of a reactive chlorine atom and differentially substituted amino groups provides a versatile platform for the synthesis of complex molecules, particularly in the realm of targeted therapeutics like kinase inhibitors. This guide offers a comprehensive analysis of its chemical properties, structural characteristics, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

## Physicochemical and Structural Properties

**6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine** is a substituted pyrimidine characterized by a chlorine atom at the C6 position, an unsubstituted amino group at C2, and a dimethylamino group at the C4 position. These features dictate its physical properties and chemical behavior.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>9</sub> ClN <sub>4</sub>	[1]
Molecular Weight	172.62 g/mol	[2]
CAS Number	18516-23-9 (Note: This is an inferred CAS, specific public data is sparse)	
Appearance	Expected to be a crystalline solid at room temperature	
Solubility	Expected to have moderate solubility in water and higher solubility in organic solvents like ethanol and methanol.[3]	
Hydrogen Bond Donors	1 (from the C2-NH <sub>2</sub> )	[2]
Hydrogen Bond Acceptors	4 (3 from ring nitrogens, 1 from C4-N)	[2]
Rotatable Bond Count	1	[2]

## Structural Analysis

The structure of **6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine** has been elucidated by X-ray crystallography.[1] The asymmetric unit of the crystal contains four independent molecules, indicating subtle conformational differences, primarily in the torsion angles between the dimethylamino group and the pyrimidine plane.[1] The crystal packing is dominated by a network of intermolecular N-H...N hydrogen bonds, where the amino group at the C2 position acts as a donor and the ring nitrogen atoms act as acceptors, forming various dimeric and chain-like motifs.[1] This robust hydrogen-bonding network contributes to its solid-state stability.

## Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in its straightforward preparation from common precursors and the predictable reactivity of its functional groups.

## Proposed Synthesis Pathway

While a specific, published synthesis for this exact molecule is not readily available, a logical and efficient pathway can be devised based on established pyrimidine chemistry. The synthesis would likely commence from the commercially available 2,4-diamino-6-chloropyrimidine.[3][4]

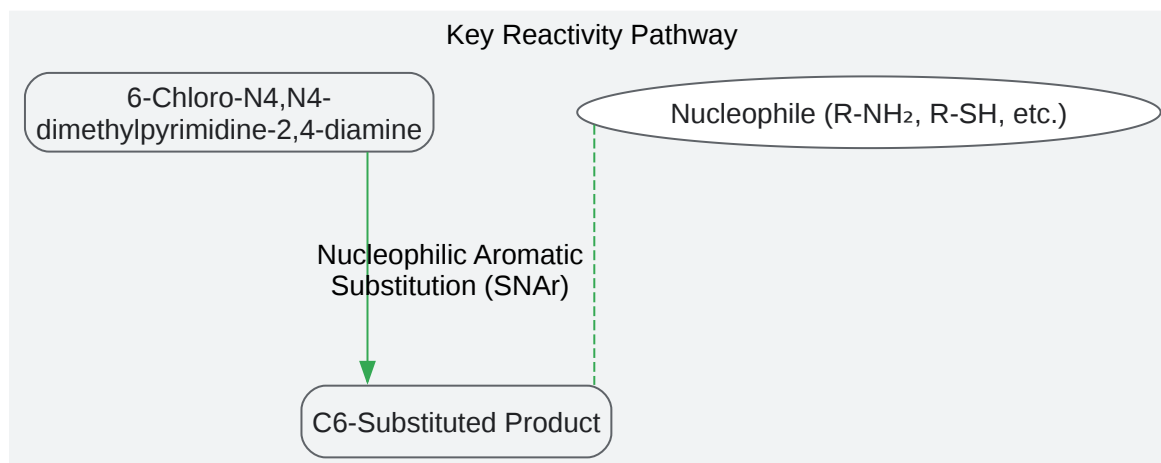
### Step-by-Step Protocol:

- **Starting Material:** Begin with 2,4-diamino-6-chloropyrimidine (CAS 156-83-2). This precursor is synthesized from ethyl cyanoacetate and guanidine, followed by chlorination with phosphorus oxychloride ( $\text{POCl}_3$ ).[5]
- **Selective Dimethylation:** The key challenge is the selective methylation of the N4-amino group over the N2-amino group. This selectivity can be influenced by reaction conditions. A plausible approach involves reacting 2,4-diamino-6-chloropyrimidine with a methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction, or methyl iodide) under carefully controlled stoichiometric and temperature conditions to favor dimethylation at the more nucleophilic N4 position.
- **Purification:** The final product would be isolated and purified from the reaction mixture using standard techniques such as recrystallization or column chromatography to remove any mono-methylated or unreacted starting material.

## Core Reactivity: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The most significant chemical property of **6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine** is the reactivity of the C6-Cl bond. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, activates the chlorine-bearing carbon for nucleophilic aromatic substitution (S<sub>N</sub>Ar). This makes the chlorine atom an excellent leaving group, allowing for the introduction of a wide array of functional groups.

This reactivity is the cornerstone of its application as a synthetic scaffold. Researchers can readily displace the chlorine with various nucleophiles—such as amines, thiols, or alcohols—to generate diverse libraries of novel pyrimidine derivatives.[4][6]



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Caption: Core reactivity of the scaffold via S<sub>N</sub>Ar at the C6 position.

## Spectroscopic Profile

The structural features of the molecule give rise to a predictable spectroscopic signature. The following table summarizes the expected key signals for analytical characterization.

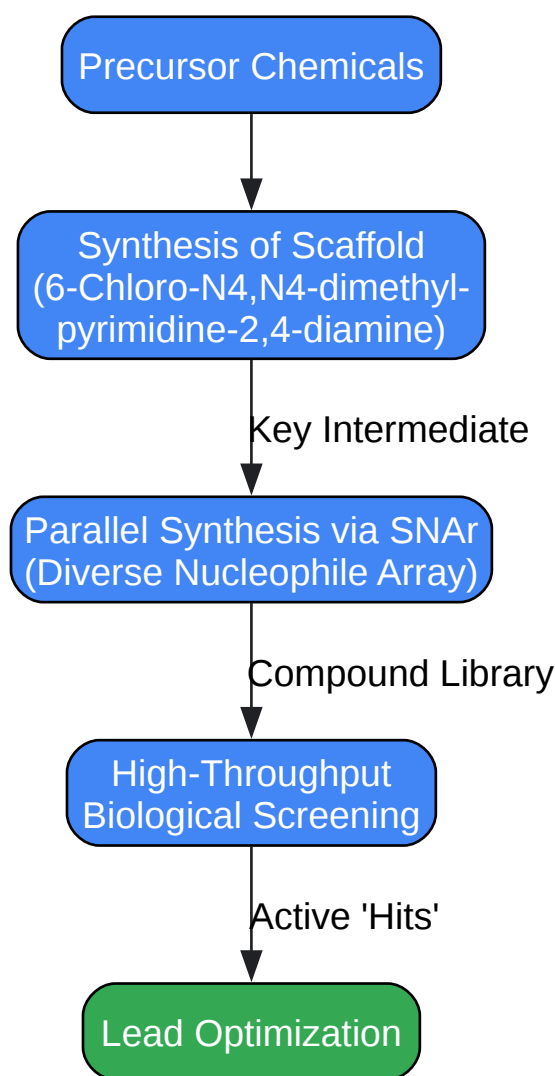
Technique	Expected Signals	Rationale
<sup>1</sup> H NMR	~ 6.0-6.5 ppm (s, 1H)	The lone proton on the pyrimidine ring (H5).
	~ 5.0-5.5 ppm (br s, 2H)	Protons of the C2-NH <sub>2</sub> group; signal may be broad and exchangeable.
	~ 3.1 ppm (s, 6H)	Protons of the two equivalent methyl groups of the C4-N(CH <sub>3</sub> ) <sub>2</sub> moiety.
<sup>13</sup> C NMR	~ 160-165 ppm	Carbons C2, C4, and C6, which are attached to heteroatoms.
	~ 95-105 ppm	Carbon C5 of the pyrimidine ring.
	~ 35-40 ppm	Carbon of the N-methyl groups.
IR Spectroscopy	3300-3500 cm <sup>-1</sup>	N-H stretching vibrations from the primary amine (NH <sub>2</sub> ). <a href="#">[7]</a>
	~ 1600-1650 cm <sup>-1</sup>	C=N and C=C stretching vibrations within the pyrimidine ring. <a href="#">[8]</a>
	~ 700-800 cm <sup>-1</sup>	C-Cl stretching vibration.
Mass Spectrometry	m/z ~172 & ~174	Molecular ion peaks corresponding to the <sup>35</sup> Cl and <sup>37</sup> Cl isotopes, respectively, in an approximate 3:1 ratio.

## Applications in Drug Discovery

The primary application of **6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine** is as a molecular scaffold for the synthesis of pharmacologically active agents. Its structure is a common feature

in kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif that interacts with the ATP-binding site of the target enzyme.

The workflow for utilizing this scaffold in a drug discovery program typically involves a divergent synthetic strategy.



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Caption: Role of the scaffold in a typical drug discovery workflow.

By reacting the C6-chloro position with a library of diverse amines or other nucleophiles, chemists can rapidly generate hundreds or thousands of unique analogues.<sup>[4][9]</sup> These libraries are then screened against biological targets (e.g., a panel of protein kinases) to identify "hits"—compounds that exhibit desired inhibitory activity. The other functional groups

on the scaffold, the C2-amino and C4-dimethylamino, can then be modified in subsequent rounds of synthesis to optimize potency, selectivity, and pharmacokinetic properties (Lead Optimization).

## Safety and Handling

As with all chlorinated organic compounds, **6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine** should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is not available, related compounds like 2,4-diamino-6-chloropyrimidine are classified as harmful if swallowed.[10] A thorough review of the Safety Data Sheet (SDS) is essential before use.

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